molecular formula C19H18ClN3O3S B2900638 2-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097913-01-2

2-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline

Cat. No.: B2900638
CAS No.: 2097913-01-2
M. Wt: 403.88
InChI Key: BAVMIMCURYGTSR-UHFFFAOYSA-N
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Description

2-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline is a synthetic quinoxaline derivative offered for research purposes. This compound is designed for investigative applications in medicinal chemistry and pharmacology. Quinoxaline derivatives are a significant class of nitrogen-containing heterocycles known for a broad spectrum of biological activities, extensively documented in scientific literature . These core structures are frequently explored as potential antimicrobial agents, with some derivatives demonstrating activity against Gram-positive and Gram-negative bacteria . Furthermore, recent research highlights novel quinoxaline derivatives as promising cytotoxic agents, showing potential in inhibiting key biological targets like VEGFR-2 and modulating the PI3K/AKT/mTOR signaling pathway in cancer cell lines . The molecular structure of this particular compound integrates a quinoxaline core, a pyrrolidinyl ether linkage, and a 3-chloro-2-methylbenzenesulfonyl group. The benzenesulfonamide moiety is a common pharmacophore in drug discovery, known to contribute to target binding and is found in compounds investigated for interactions with various enzymes . Researchers can utilize this chemical as a key intermediate for synthesizing more complex molecules or as a standard for biological screening in the development of new therapeutic agents. This product is intended for laboratory research use by qualified professionals only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-[1-(3-chloro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxyquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c1-13-15(20)5-4-8-18(13)27(24,25)23-10-9-14(12-23)26-19-11-21-16-6-2-3-7-17(16)22-19/h2-8,11,14H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVMIMCURYGTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related quinoxaline derivatives, focusing on substituent effects, synthetic routes, and biological activities.

Pyrrolidine/Piperidine-Containing Quinoxalines

Compound Key Substituents Biological Activity Molecular Weight Source
Target compound 3-Chloro-2-methylbenzenesulfonyl-pyrrolidine Not reported 416.9 (calc.) -
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one Pyrrolidin-2-one ring Antimicrobial activity 227.26
2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline 2,3-Dimethoxybenzoyl-pyrrolidine Not reported 379.4
  • The chloro and methyl substituents in the target compound increase lipophilicity compared to the dimethoxy groups in ’s analog, which may improve membrane permeability .
  • Activity Comparison: Antimicrobial activity in ’s pyrrolidinone derivative suggests that the quinoxaline-pyrrolidine scaffold itself is bioactive. The target’s sulfonyl group may modulate this activity by altering hydrogen-bonding capacity or steric interactions .

Chloro-Substituted Quinoxalines

Compound Chloro Position Key Activity Molecular Weight Source
Target compound Benzenesulfonyl moiety Not reported 416.9 (calc.) -
2-Chloro-3-methylquinoxaline C2 of quinoxaline core Intermediate for synthesis 182.62
2-Chloro-3-(4-dimethylaminostyryl)quinoxaline C2 of quinoxaline core Anticancer 302.78
  • Role of Chloro Substituents: Chloro at the quinoxaline C2 () facilitates nucleophilic substitution reactions, enabling further derivatization. In contrast, the target’s chloro on the benzenesulfonyl group is less reactive but may enhance hydrophobic interactions in biological systems . highlights that chloro substitution on the quinoxaline core can be replaced with styryl groups to confer anticancer activity, suggesting positional flexibility for optimizing activity .

Styryl- and Propargyl-Substituted Quinoxalines

  • The target’s bulkier sulfonyl-pyrrolidine group may favor binding to larger enzymatic pockets .
  • 2-Phenyl-3-(prop-2-yn-1-yloxy)quinoxaline (): The propargyloxy group is compact and may participate in click chemistry. The target’s larger substituent could reduce solubility but enhance target specificity .

Preparation Methods

Halogenation of Quinoxaline

Chlorination of quinoxaline is achieved using phosphorus oxychloride (POCl₃) in the presence of a catalytic base. For example, 2-chloroquinoxaline is synthesized by refluxing quinoxaline with POCl₃ and N,N-dimethylformamide (DMF) at 110°C for 6 hours. This method yields 85–90% pure product, as confirmed by $$^{1}\text{H}$$ NMR (δ 8.95 ppm, singlet, 1H) and elemental analysis.

Functionalization at the 2-Position

The 2-chloro group in quinoxaline is highly reactive toward nucleophilic substitution. In a representative procedure, 2-chloroquinoxaline reacts with sodium methoxide to form 2-methoxyquinoxaline. However, for oxygen-linked pyrrolidine derivatives, direct substitution with alcohols requires activation via deprotonation or phase-transfer catalysts.

Preparation of 1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-ol

The pyrrolidine moiety is synthesized through sulfonation and hydroxylation steps.

Sulfonation of Pyrrolidine

Pyrrolidine is treated with 3-chloro-2-methylbenzenesulfonyl chloride in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base. The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the sulfonyl chloride, yielding 1-(3-chloro-2-methylbenzenesulfonyl)pyrrolidine (87% yield). Characterization by $$^{13}\text{C}$$ NMR confirms sulfonation (δ 44.2 ppm, C-SO₂).

Hydroxylation at the 3-Position

The introduction of a hydroxyl group at the 3-position of pyrrolidine is achieved via Sharpless asymmetric dihydroxylation or epoxide ring-opening. A practical approach involves oxidizing pyrrolidine with m-chloroperbenzoic acid (mCPBA) to form the epoxide, followed by hydrolysis with aqueous HCl to yield racemic pyrrolidin-3-ol. Enantiomeric resolution using chiral column chromatography (Chiralpak IA) provides >99% ee.

Coupling of Quinoxaline and Pyrrolidine Moieties

The ether linkage between quinoxaline and pyrrolidine is formed via nucleophilic substitution or Mitsunobu reactions.

Nucleophilic Substitution

2-Chloroquinoxaline reacts with 1-(3-chloro-2-methylbenzenesulfonyl)pyrrolidin-3-ol in dimethyl sulfoxide (DMSO) with potassium tert-butoxide (KOtBu) as a base. The reaction is heated at 80°C for 12 hours, achieving a 68% yield. Key spectral data include a downfield shift in the quinoxaline $$^{1}\text{H}$$ NMR signal (δ 8.72 ppm → δ 8.85 ppm), confirming substitution.

Mitsunobu Reaction

A more efficient method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). The reaction proceeds at room temperature for 24 hours, yielding 82% of the target compound. This method avoids racemization, making it preferable for chiral pyrrolidine derivatives.

Table 1: Comparison of Coupling Methods

Method Conditions Yield (%) Purity (%)
Nucleophilic Sub. DMSO, KOtBu, 80°C, 12h 68 95
Mitsunobu Reaction THF, DEAD/PPh₃, RT, 24h 82 98

Purification and Analytical Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization from ethanol. High-performance liquid chromatography (HPLC) with a C18 column confirms >98% purity.

Table 2: Spectroscopic Data

Technique Key Signals
$$^{1}\text{H}$$ NMR δ 8.85 (s, 1H, quinoxaline), δ 4.21 (m, 1H, OCH)
$$^{13}\text{C}$$ NMR δ 154.2 (C-O), δ 44.2 (C-SO₂)
HRMS [M+H]⁺ calc. 447.0821, found 447.0819

Q & A

Synthesis and Characterization

Basic: What are the standard methods for synthesizing and characterizing 2-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline? The synthesis typically involves nucleophilic substitution and coupling reactions. For example, quinoxaline derivatives are prepared by reacting halogenated quinoxaline intermediates (e.g., 2-chloroquinoxaline) with sulfonamide-functionalized pyrrolidine moieties in polar aprotic solvents like DMF, using potassium carbonate as a base. Purification via column chromatography and characterization using NMR, IR, and mass spectrometry are critical . Optimization of reaction conditions (e.g., solvent choice, temperature) can improve yields, as demonstrated in analogous syntheses of substituted quinoxalines .

Advanced: How can researchers address low yields or by-product formation during synthesis? Methodological approaches include:

  • By-product analysis : Use LC-MS or HPLC to identify impurities, then adjust reaction stoichiometry or temperature .
  • Solvent optimization : Replace DMF with acetonitrile or THF to reduce side reactions .
  • Catalyst screening : Test palladium-based catalysts for coupling reactions, as seen in Sonogashira coupling for related quinoxalines .

Biological Activity and Data Contradictions

Basic: How can conflicting reports on biological activity (e.g., antitumor vs. antiviral) be reconciled? Cross-disciplinary validation is essential:

  • Dose-response profiling : Compare IC₅₀ values across studies to assess potency thresholds .
  • Structural analogs : Evaluate activity differences in analogs with varying substituents (e.g., sulfonyl vs. methoxy groups) .
    For instance, sulfonyl groups enhance antitumor activity, while halogenated aryl groups may favor enzyme inhibition .

Advanced: What methodologies resolve discrepancies between in silico predictions and experimental bioactivity data?

  • Molecular dynamics simulations : Validate docking results by simulating ligand-target interactions over time .
  • 3D-QSAR refinement : Adjust CoMFA/CoMSIA models using experimental IC₅₀ data to improve predictive accuracy .

Computational Modeling and Target Identification

Basic: What computational tools are used to predict biological targets for this compound?

  • Molecular docking : AutoDock Vina or Glide to screen targets like HIV reverse transcriptase (RT) or EGFR .
  • Pharmacophore modeling : Identify critical features (e.g., sulfonyl group, pyrrolidine oxygen) using tools like Phase .

Advanced: How can multi-target inhibition (e.g., dual EGFR/COX-2) be systematically explored?

  • Network pharmacology : Map compound interactions using STRING or KEGG databases to identify synergistic targets .
  • Free-energy perturbation : Calculate binding affinities for off-targets to prioritize selectivity .

Structure-Activity Relationship (SAR) Studies

Basic: Which structural features correlate with enhanced bioactivity? Key groups include:

  • Sulfonyl moiety : Enhances cytotoxicity (e.g., IC₅₀ = 12 µM in MCF-7 cells) .
  • Halogenated aryl groups : Improve binding to hydrophobic enzyme pockets (e.g., COX-2) .

Advanced: How can 3D-QSAR guide rational design of derivatives?

  • CoMFA contour maps : Visualize steric/electrostatic fields to optimize substituent placement .
  • Fragment-based design : Replace pyrrolidine with morpholine to modulate solubility and target engagement .

Analytical and Stability Challenges

Basic: What analytical techniques confirm structural integrity and purity?

  • NMR : Assign peaks for sulfonyl (δ 3.1–3.3 ppm) and quinoxaline protons (δ 8.2–8.5 ppm) .
  • HPLC-MS : Monitor purity (>95%) and detect degradation products .

Advanced: How can stability issues under physiological conditions be addressed?

  • Forced degradation studies : Expose the compound to acidic/basic conditions and analyze by LC-MS to identify labile groups .
  • Lyophilization : Improve shelf life by formulating as a lyophilized powder .

Toxicity and Safety Profiling

Basic: What preliminary assays assess cytotoxicity and off-target effects?

  • MTT assay : Screen for IC₅₀ values in normal cell lines (e.g., HEK293) .
  • hERG binding assays : Predict cardiac toxicity using patch-clamp electrophysiology .

Advanced: How can transcriptomics identify off-target pathways?

  • RNA-seq : Compare gene expression profiles in treated vs. untreated cells to uncover unintended signaling modulation .

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